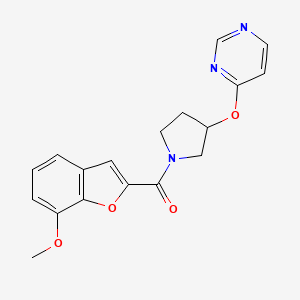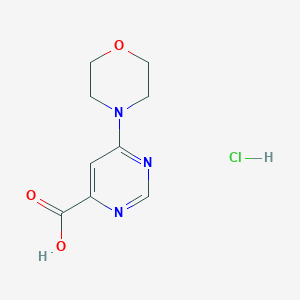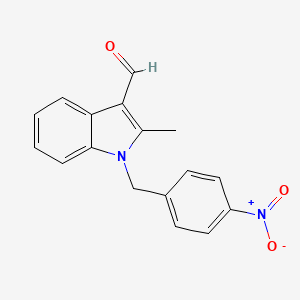
2-metil-1-(4-nitrobencil)-1H-indol-3-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-1-(4-nitrobenzyl)-1H-imidazole” is a chemical compound with the CAS Number: 56643-86-8. Its molecular weight is 217.23 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-(4-nitrobenzyl)-1H-imidazole” is represented by the linear formula: C11H11N3O2 . The InChI code for this compound is 1S/C11H11N3O2/c1-9-12-6-7-13(9)8-10-2-4-11(5-3-10)14(15)16/h2-7H,8H2,1H3 .Aplicaciones Científicas De Investigación
- Sus características estructurales lo hacen adecuado para modificar compuestos basados en indol, que son frecuentes en el descubrimiento de fármacos. Al introducir grupos funcionales o alterar los sustituyentes, los científicos pueden ajustar finamente la actividad biológica de posibles candidatos a fármacos .
- Al unir la parte aldehído a biomoléculas específicas (como proteínas o ácidos nucleicos), los científicos pueden visualizar procesos celulares, estudiar la localización de proteínas y monitorear eventos intracelulares .
- Su estructura única puede interactuar con enzimas esenciales o componentes celulares, interrumpiendo el crecimiento microbiano o la supervivencia de parásitos .
- Los investigadores emplean esta propiedad para desproteger selectivamente sitios específicos durante las síntesis de varios pasos, lo que permite un control preciso sobre las secuencias de reacción .
- Su grupo aldehído puede reaccionar con varias superficies (por ejemplo, metales, polímeros o nanopartículas) para crear recubrimientos a la medida, sensores o materiales sensibles .
Síntesis Orgánica y Química Medicinal
Sondas Fluorescentes y Agentes de Imagenología
Agentes Antimicrobianos y Antiparasitarios
Grupos Protectores Fotoclivables
Ciencia de Materiales y Modificación de Superficies
Química Analítica y Sensores
En resumen, 2-metil-1-(4-nitrobencil)-1H-indol-3-carbaldehído ofrece posibilidades emocionantes en diversos dominios científicos, desde el desarrollo de fármacos hasta la ciencia de materiales. Sus propiedades multifacéticas continúan inspirando investigaciones y aplicaciones innovadoras . Si necesita más detalles o tiene alguna otra pregunta, ¡no dude en preguntar!
Mecanismo De Acción
2-methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde has been studied for its potential mechanism of action. It has been found to act as an inhibitor of certain enzymes, such as cytochrome P450 and nitric oxide synthase. It has also been found to act as an agonist of certain receptors, such as the 5-HT2A receptor.
Biochemical and Physiological Effects
2-methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of various drugs. It has also been found to have an inhibitory effect on nitric oxide synthase, which is involved in the production of nitric oxide. In addition, it has been found to have an agonistic effect on the 5-HT2A receptor, which is involved in the regulation of serotonin levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde has several advantages for use in laboratory experiments. It is a synthetically produced compound, thus eliminating the need for the use of hazardous chemicals. It is also stable and has a low toxicity profile, making it safe for use in experiments. Furthermore, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to its use in laboratory experiments. Its mechanism of action is still not fully understood, and it is not known what effect it may have on other enzymes or receptors. In addition, it is not known what long-term effects it may have on the body.
Direcciones Futuras
There are several potential future directions for the use of 2-methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde in scientific research. Further research is needed to better understand its mechanism of action and the effects that it has on other enzymes and receptors. Additionally, further research is needed to determine the long-term effects of 2-methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde on the body. Finally, further research is needed to explore the potential applications of 2-methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde in the treatment of various diseases.
Métodos De Síntesis
2-methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde is synthesized through a multi-step process. The first step involves reacting 1-benzyl-3-methyl-indole with 4-nitrobenzoyl chloride in the presence of a base (such as sodium hydroxide) to form the intermediate 1-benzyl-3-methyl-4-nitrobenzylindole. This intermediate is then oxidized with an oxidizing agent (such as sodium hypochlorite) to form the aldehyde product, 2-methyl-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde.
Propiedades
IUPAC Name |
2-methyl-1-[(4-nitrophenyl)methyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-16(11-20)15-4-2-3-5-17(15)18(12)10-13-6-8-14(9-7-13)19(21)22/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUPKEBWAGURMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

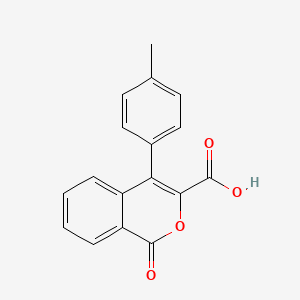
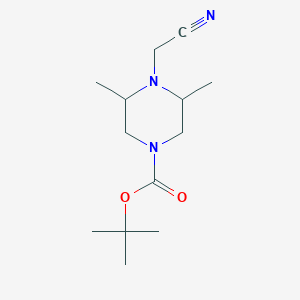
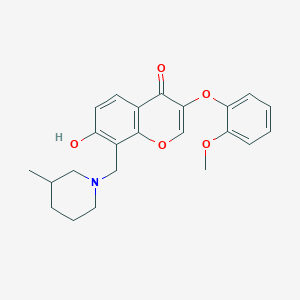
![N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide](/img/structure/B2441583.png)
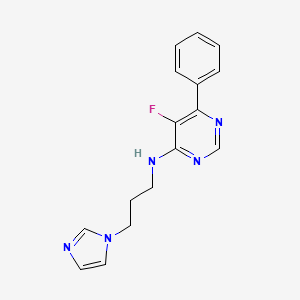
![3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide](/img/structure/B2441587.png)
![(E)-4-(Dimethylamino)-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)but-2-enamide](/img/structure/B2441591.png)
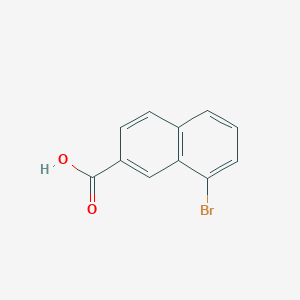
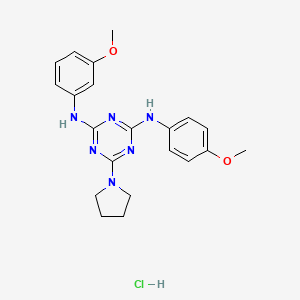
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2441595.png)
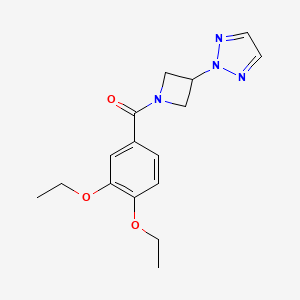
![4-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2441598.png)
